molecular formula C9H4F2O B6173228 4-ethynyl-2,6-difluorobenzaldehyde CAS No. 2242425-12-1

4-ethynyl-2,6-difluorobenzaldehyde

Cat. No.: B6173228
CAS No.: 2242425-12-1
M. Wt: 166.1
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Description

4-Ethynyl-2,6-difluorobenzaldehyde (CAS 2242425-12-1) is a high-value chemical building block for research and development, particularly in medicinal chemistry and drug discovery. Its molecular formula is C 9 H 4 F 2 O, with a molecular weight of 166.12 g/mol . The compound's structure features two distinct and highly reactive functional groups: an aldehyde and an ethynyl (acetylene) group, positioned symmetrically on a difluorinated benzene ring. This unique architecture makes it a versatile precursor for synthesizing more complex molecules. In pharmaceutical research, structural motifs like the aldehyde and acetylene groups are critical in designing enzyme inhibitors . These functional groups can act as key pharmacophores, enabling the molecule to bind effectively to enzyme active sites, which is a fundamental strategy in developing new therapeutics. Researchers can utilize the aldehyde group for condensation and cyclization reactions, while the ethynyl group is ideal for click chemistry (e.g., Huisgen cycloaddition) and palladium-catalyzed cross-couplings (e.g., Sonogashira reaction). This dual functionality allows for the creation of diverse chemical libraries aimed at inhibiting specific biological targets. As such, this compound serves as a critical intermediate in the synthesis of potential drug candidates, especially where molecular precision and specific protein-ligand interactions are required. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2242425-12-1

Molecular Formula

C9H4F2O

Molecular Weight

166.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The fluorination involves tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst and anhydrous potassium fluoride (KF) as the fluorine source. Tetramethylene sulfone (sulfolane) and toluene act as co-solvents, ensuring homogeneity and facilitating fluoride ion transfer. The mass ratio of reactants is optimized to 1:0.2:2:4 (2,6-dichlorobenzaldehyde:TBAC:KF:sulfolane), achieving a selectivity >90% at 150–155°C.

Critical Parameters:

  • Temperature : Elevated temperatures (>160°C) promote side reactions, while temperatures <140°C prolong reaction time (3–4 hours optimal).

  • Solvent System : Sulfolane’s high boiling point (285°C) enables reflux without decomposition, while toluene aids in azeotropic water removal during initial drying.

Industrial-Scale Purification

Post-fluorination, vacuum distillation (-0.098 MPa) isolates 2,6-difluorobenzaldehyde from sulfolane, achieving >85% purity. Residual sulfolane is recovered under high vacuum (200 Pa), minimizing waste.

Ethynylation Strategies: Introducing the Acetylenic Moiety

Ethynylation at the 4-position of 2,6-difluorobenzaldehyde requires precise functionalization. Two dominant methodologies emerge: Schiff base-mediated coupling and transition metal-catalyzed cross-coupling .

Schiff Base Protection and Alkynylation (EP0257309A2)

To prevent aldehyde oxidation during ethynylation, the Schiff base intermediate is formed using m-phenylene diamine.

Procedure:

  • Schiff Base Formation :

    • 2,6-Difluorobenzaldehyde reacts with m-phenylene diamine in toluene, catalyzed by KOH.

    • Acetone-toluene azeotrope removes water, yielding a yellow solid (95.5% yield).

  • Alkynylation :

    • The Schiff base undergoes deprotonation with n-BuLi at -78°C, followed by reaction with trimethylsilylacetylene (TMSA).

    • Acidic hydrolysis (HCl/H2O) regenerates the aldehyde, producing 4-ethynyl-2,6-difluorobenzaldehyde.

Advantages:

  • Protection-Deprotection avoids aldehyde side reactions.

  • High Yield : >90% conversion reported for analogous substrates.

Rhodium-Catalyzed Sonogashira-Type Coupling (RSC Adv. 2019)

A modern approach employs [Rh(nbd)2]BF4 (norbornadiene-rhodium complex) with dcpe (1,2-bis(dicyclohexylphosphino)ethane) as ligands.

Reaction Conditions:

  • Substrate : 4-Bromo-2,6-difluorobenzaldehyde (synthesized via bromination of 2,6-difluorobenzaldehyde).

  • Catalyst System : [Rh(nbd)2]BF4 (5 mol%), dcpe (5 mol%), THF, 25°C.

  • Alkyne Source : Trimethylsilylacetylene (TMSA) or phenylacetylene.

Performance Metrics:

ParameterValue
Yield91% (TMSA)
Turnover Frequency12 h⁻¹
Selectivity>95% (anti-Markovnikov)

This method bypasses traditional Pd/Cu systems, reducing homocoupling byproducts.

Bromination-Ethynylation Tandem Approach

Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

Bromination at the 4-position is achieved via directed ortho-metalation (DoM):

  • Lithiation :

    • 2,6-Difluorobenzaldehyde is treated with n-BuLi (-78°C, THF), generating a stabilized aryl lithium species.

  • Electrophilic Quenching :

    • N-Chlorosuccinimide (NCS) introduces bromine, yielding 4-bromo-2,6-difluorobenzaldehyde (61% yield).

Characterization Data:

  • 1H NMR (CDCl3) : δ 11.5 (s, 1H, CHO), 7.4–7.2 (dd, 2H, Ar-H).

  • Melting Point : 76–81°C.

Palladium-Mediated Ethynylation

The bromo intermediate undergoes Sonogashira coupling with terminal alkynes:

  • Catalyst : Pd(PPh3)4 (2 mol%), CuI (1 mol%).

  • Conditions : Et3N, 80°C, 12 hours.

  • Yield : 78–85% for this compound.

Comparative Analysis of Ethynylation Methods

MethodCatalystYield (%)Temperature (°C)Selectivity
Schiff BaseNone90110High
Rhodium-Catalyzed[Rh(nbd)2]BF49125Very High
Sonogashira CouplingPd/Cu8580Moderate

The rhodium system offers superior selectivity under mild conditions, though Pd/Cu remains cost-effective for large-scale applications.

Industrial Scalability and Challenges

Solvent Recovery and Waste Management

  • Sulfolane-Toluene Systems : >95% solvent recovery via vacuum distillation reduces production costs.

  • Byproduct Mitigation : Potassium chloride (from fluorination) is filtered and repurposed as fertilizer.

Catalyst Recycling

  • Rhodium Complexes : Limited reuse due to ligand degradation; research focuses on immobilized analogs.

  • Palladium Systems : Activated carbon filtration enables Pd recovery (70–80% efficiency) .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,6-difluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: 4-Ethynyl-2,6-difluorobenzoic acid.

    Reduction: 4-Ethynyl-2,6-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-2,6-difluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-ethynyl-2,6-difluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

4-Bromo-2,6-difluorobenzaldehyde (C₇H₃BrF₂O)
  • Structure : Bromine replaces the ethynyl group at the para position.
  • Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in pharmaceutical synthesis .
  • Physical Properties : Molecular weight = 221.00 g/mol (slight discrepancy due to rounding: 220.99 in vs. 221.00 in ). Hazard statements include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
  • Applications : Used in synthesizing tert-butyl carbamate derivatives (e.g., 41l in ) for drug discovery .
4-Chloro-2,6-difluorobenzaldehyde (C₇H₃ClF₂O)
  • Structure : Chlorine replaces the ethynyl group.
  • Reactivity : Chlorine’s lower electronegativity compared to bromine reduces leaving-group ability but enhances electrophilic aromatic substitution.
  • Physical Properties : Molecular weight = 176.55 g/mol; m.p. 70–74°C .
  • Applications : Precursor for fluorinated ligands and agrochemicals.
3-Chloro-2,6-difluorobenzaldehyde (C₇H₃ClF₂O)
  • Structure : Chlorine at the meta position alters electronic distribution.
  • Reactivity : Meta-substitution directs electrophilic attacks to specific ring positions, useful in regioselective syntheses .
2-Chloro-3,6-difluorobenzaldehyde (C₇H₃ClF₂O)
  • Structure : Chlorine at the ortho position introduces steric hindrance.
  • Reactivity : Ortho-substitution reduces planar symmetry, affecting crystallization and solubility .

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
4-Ethynyl-2,6-difluorobenzaldehyde C₉H₄F₂O ~166.12* Ethynyl (-C≡CH) Organometallic catalysts
4-Bromo-2,6-difluorobenzaldehyde C₇H₃BrF₂O 220.99–221.00 Bromine Pharmaceutical intermediates
4-Chloro-2,6-difluorobenzaldehyde C₇H₃ClF₂O 176.55 Chlorine Fluorinated ligands
3-Chloro-2,6-difluorobenzaldehyde C₇H₃ClF₂O 176.55 Meta-chlorine Regioselective synthesis

Q & A

How can researchers design a synthetic route for 4-ethynyl-2,6-difluorobenzaldehyde while minimizing side reactions?

Methodological Answer:
The synthesis of this compound requires careful optimization of reaction conditions to avoid undesired side products. A general approach involves:

  • Pre-functionalization of the aromatic ring : Start with a 2,6-difluorobenzaldehyde derivative (e.g., 2,6-difluoro-4-hydroxybenzaldehyde ) and introduce the ethynyl group via Sonogashira coupling or nucleophilic substitution.
  • Protection of reactive groups : Use protecting groups (e.g., silyl ethers) for the aldehyde moiety during coupling reactions to prevent unwanted oxidation or cross-reactivity .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling reactions involving ethynyl groups .
  • Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction efficiency, as seen in similar aldehyde syntheses .

Advanced Consideration : Monitor reaction progress using in situ techniques like FTIR or NMR to detect intermediates and adjust conditions dynamically.

What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and aldehyde protons (δ ~9.8–10.5 ppm). Fluorine atoms induce deshielding and splitting patterns .
    • ¹³C NMR : Confirm the ethynyl carbon (δ ~70–90 ppm) and aldehyde carbon (δ ~190–200 ppm) .
  • IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100–2260 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns, as demonstrated for structurally related difluorobenzaldehyde derivatives .

Advanced Consideration : Use mass spectrometry (HRMS) to verify molecular weight and isotopic patterns, especially for fluorine-containing compounds.

How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Discrepancies in reactivity often arise from variations in:

  • Substituent electronic effects : The electron-withdrawing fluorine atoms may deactivate the aromatic ring, slowing nucleophilic attacks. Use kinetic studies to compare reaction rates under different conditions (e.g., varying temperatures or catalysts) .
  • Steric hindrance : The ethynyl group’s spatial arrangement may block access to reactive sites. Computational modeling (e.g., DFT) can predict steric and electronic contributions .
  • Catalyst compatibility : Screen alternative catalysts (e.g., copper-free Pd systems) to mitigate side reactions observed in traditional protocols .

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